N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide
Description
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a compound that features a benzimidazole and pyrimidine moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The incorporation of a pyrimidine ring further enhances its potential for various pharmacological applications.
Properties
Molecular Formula |
C17H20N6O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C17H20N6O/c24-16(7-3-8-19-17-20-9-4-10-21-17)18-11-12-23-13-22-14-5-1-2-6-15(14)23/h1-2,4-6,9-10,13H,3,7-8,11-12H2,(H,18,24)(H,19,20,21) |
InChI Key |
GOOBMUCZZRICSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCNC(=O)CCCNC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide typically involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring The reaction conditions often require the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include acetonitrile, potassium carbonate, and various oxidizing and reducing agents. Reaction conditions often involve temperatures ranging from room temperature to reflux conditions, depending on the specific reaction being performed .
Major Products
The major products formed from these reactions include various substituted benzimidazole and pyrimidine derivatives, which can be further utilized for different pharmacological applications .
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole and pyrimidine derivatives, such as:
- 2-(1H-benzimidazol-2-yl)acetonitrile
- 4-(1H-benzimidazol-2-yl)butanoic acid
- 2-(pyrimidin-2-ylamino)ethanol
Uniqueness
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is unique due to its combined benzimidazole and pyrimidine structure, which enhances its biological activity and potential for therapeutic applications .
Biological Activity
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and the findings from various studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a benzimidazole moiety and a pyrimidine ring. The molecular formula is with a molecular weight of approximately 273.35 g/mol. Its structural features contribute to its biological activity, particularly in targeting specific enzymes and receptors.
Antimicrobial Activity
Numerous studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the benzimidazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth.
| Compound | Target Organisms | Activity |
|---|---|---|
| Compound A | S. aureus | Moderate |
| Compound B | E. coli | Good |
| This compound | Pseudomonas aeruginosa | Promising |
Antitumor Activity
Research has demonstrated that this compound possesses antitumor properties. In vitro studies have shown that it inhibits the proliferation of cancer cells, particularly in assays involving human cell lines such as HCC827 and NCI-H358. The IC50 values indicate potent activity, suggesting that further development could lead to effective cancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Benzimidazole Moiety : Known for its broad-spectrum pharmacological effects.
- Pyrimidine Substituent : Enhances binding affinity to biological targets.
Studies have shown that modifications on the benzimidazole or pyrimidine rings can significantly alter the compound's biological profile. For example, electron-withdrawing groups on the pyrimidine enhance antimicrobial activity while maintaining low toxicity .
Case Study 1: Antimicrobial Efficacy
A study conducted by Yadav et al. (2018) synthesized various benzimidazole derivatives and tested their antimicrobial efficacy against clinical isolates. Among the tested compounds, one derivative exhibited superior activity against Pseudomonas aeruginosa, highlighting the potential of structurally similar compounds in treating resistant infections .
Case Study 2: Antitumor Potential
In a study focusing on antitumor activity, several derivatives were evaluated for their effect on cell viability across different cancer cell lines. The findings revealed that compounds with similar structures to this compound displayed significant cytotoxicity with lower IC50 values compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
